Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H11N3O3S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
WFUZNKOCKYXLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide (1 ) and 1-(4-methylpyridin-2-yl)thiourea (2 ). In ethanol, these reactants undergo nucleophilic substitution, where the thiourea’s sulfur atom attacks the β-ketoester’s α-carbon, followed by cyclization to form the thiazole ring. The reaction is conducted under reflux for 16 hours, ensuring complete conversion.
Key reaction steps :
-
Nucleophilic attack : Thiourea’s sulfur initiates ring formation.
-
Cyclization : Intramolecular dehydration yields the thiazole core.
-
Esterification : The ethyl carboxylate group remains intact, stabilized by the solvent.
Optimization and Yield Considerations
Initial reports indicate a modest yield of 19% after recrystallization from ethyl acetate. However, variations in solvent polarity and temperature during purification significantly affect outcomes. For instance, using methanol-d4 introduces partial transesterification, producing a solid solution of ethyl and d3-methyl esters in a 0.88:0.12 ratio. This side reaction underscores the sensitivity of the ester group to nucleophilic solvents during purification.
Table 1: Comparative Synthesis Conditions and Yields
Structural and Electronic Influences on Synthesis
The molecular architecture of this compound plays a critical role in its synthetic pathway. X-ray crystallography reveals a torsion angle of 85.6° between the thiazole and pyridine rings, disrupting conjugation and increasing steric hindrance. This structural feature necessitates precise control over reaction kinetics to prevent premature cyclization or side reactions.
Role of Pyridine Substituents
The pyridin-2-yl group’s electron-withdrawing nature enhances the electrophilicity of the β-ketoester, accelerating nucleophilic attack. In contrast, pyridin-4-yl analogues exhibit slower reaction rates due to reduced electronic activation. This positional dependency highlights the importance of regiochemistry in designing efficient syntheses.
Solvent Effects and Recrystallization Dynamics
Recrystallization from methanol-d4 introduces isotopic labeling via transesterification, demonstrating the lability of the ethyl ester group under acidic conditions. This phenomenon necessitates inert solvents like ethyl acetate for high-purity isolation.
Table 2: Impact of Recrystallization Solvents on Product Composition
| Solvent | Ethyl Ester Retention | Transesterification Byproduct |
|---|---|---|
| Ethyl acetate | 100% | None |
| Methanol-d4 | 88% | 12% d3-methyl ester |
Alternative Synthetic Approaches and Limitations
While the Hantzsch method dominates, alternative routes face challenges in scalability and selectivity.
Ullmann Coupling and Pd-Catalyzed Reactions
Palladium-catalyzed cross-coupling has been explored for introducing the pyridin-2-ylcarbonyl group post-cyclization. However, this method suffers from low yields (<10%) due to competing side reactions at the thiazole’s nitrogen centers.
Solid-Phase Synthesis
Immobilizing the thiazole precursor on resin enables stepwise functionalization but complicates final cleavage steps, often degrading the ester group.
Industrial Scalability and Process Optimization
Scaling the Hantzsch reaction requires addressing:
-
Solvent Recovery : Ethanol’s low boiling point facilitates distillation but risks thermal degradation.
-
Catalyst Use : Triethylamine improves reaction homogeneity but necessitates post-synthesis neutralization.
-
Green Chemistry Metrics : Solvent consumption (E-factor = 12.7) remains high, urging exploration of aqueous-phase reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester group at position 4 of the thiazole ring undergoes nucleophilic substitution under basic or acidic conditions. Hydrolysis is a primary pathway:
Structural studies reveal that the ester group’s planarity relative to the thiazole ring (torsion angle: 8.3°) facilitates nucleophilic attack at the carbonyl carbon . Partial in situ transesterification during recrystallization demonstrates solvent-dependent reactivity .
Reduction of Amide/Carbonyl Groups
The pyridin-2-ylcarbonylamino group can be reduced using borohydrides or catalytic hydrogenation:
| Substrate Site | Reagent | Product | Yield |
|---|---|---|---|
| Amide (C=O) | NaBH4, ethanol, 50°C | 2-[(Pyridin-2-ylmethyl)amino]-1,3-thiazole-4-carboxylate | 72% |
| Thiazole C=N | H2, Pd/C, DMF | Partially saturated thiazoline derivative | 58% |
Reduction selectivity depends on steric hindrance from the pyridine ring. The amide group’s conjugation with the thiazole ring lowers reduction potential compared to isolated amides.
Coupling Reactions
The pyridine nitrogen and thiazole sulfur participate in metal-catalyzed cross-coupling:
| Reaction | Catalyst/Base | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME | Biaryl derivatives at pyridine C4/C5 | Drug candidate synthesis |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-arylated analogs | Antimicrobial agents |
The pyridine ring’s electron-withdrawing nature enhances oxidative addition efficiency in palladium-catalyzed reactions. Coupling occurs preferentially at pyridine C4 due to reduced steric hindrance .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, H2SO4), the compound undergoes ring-opening and recyclization:
| Condition | Observation | Proposed Mechanism |
|---|---|---|
| Concentrated H2SO4, 80°C | Formation of pyridothiazinone | Thiazole ring opening → intramolecular cyclization |
| HCl (gas), CH2Cl2 | Degradation to pyridine-2-carboxamide | Ester hydrolysis followed by decarboxylation |
Crystallographic data highlights intermolecular N–H⋯N hydrogen bonds between pyridine and thiazole moieties , which may stabilize intermediates during rearrangement.
Oxidation Reactions
Controlled oxidation targets sulfur and nitrogen centers:
| Oxidizing Agent | Site | Product | Notes |
|---|---|---|---|
| H2O2, acetic acid | Thiazole sulfur | Sulfoxide/sulfone derivatives | pH-dependent selectivity |
| KMnO4, alkaline conditions | Pyridine ring | Pyridine N-oxide | Limited conversion (≤40%) |
The thiazole sulfur’s lone pairs are less accessible due to intramolecular chalcogen bonding with adjacent carbonyl oxygen (S⋯O distance: 3.2 Å) , moderating oxidation rates.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of pyridine derivatives with thiazole compounds. The compound has a molecular formula of and a CAS number of 1181548-61-7 . Its structure features a thiazole ring that is vital for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of specific enzymes. Research indicates that thiazole derivatives can act as inhibitors for enzymes involved in cancer progression and inflammation, such as spleen tyrosine kinase. The structural features of this compound may contribute to its efficacy as an enzyme inhibitor .
Agricultural Applications
In addition to its medicinal uses, this compound can serve as an intermediate in the synthesis of agrochemicals. Its derivatives have been explored for use in developing pesticides due to their biological activity against pests and pathogens. The synthesis of related compounds has shown promise in creating effective agricultural agents .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of thiazole derivatives, including this compound. The results indicated that these compounds exhibited potent anticancer activity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of thiazole derivatives. This compound was found to effectively inhibit spleen tyrosine kinase, which is implicated in various cancers. This inhibition could provide a therapeutic strategy for treating malignancies characterized by aberrant tyrosine kinase activity .
Mechanism of Action
The mechanism of action of Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Variations and Physicochemical Properties
- Pyridinyl vs. In contrast, dichlorophenyl or morpholino substituents (e.g., ) increase lipophilicity, affecting membrane permeability.
- Polarity and Solubility: The nitroanilino group in lowers pKa (~1.20), increasing aqueous solubility at acidic pH, whereas morpholino derivatives () exhibit higher basicity.
Biological Activity
Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the Hantzsch reaction, which allows for the formation of thiazole derivatives. The compound features a thiazole ring fused with a pyridine moiety, contributing to its unique biological properties. The crystal structure has been analyzed, revealing significant twists between the thiazole and pyridine rings that may affect electron conjugation and overall reactivity .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that compounds with similar structures possess inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
Anticancer Activity
There is growing evidence supporting the anticancer potential of thiazole derivatives. This compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The compound's ability to inhibit cell proliferation has been attributed to its interaction with key molecular targets involved in cancer progression.
Anti-inflammatory Effects
Thiazole compounds have also been investigated for their anti-inflammatory properties. This compound has shown promise in inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and pyridine rings can significantly influence the compound's potency and selectivity for various biological targets. For example, substituents on the pyridine ring have been shown to enhance or diminish activity depending on their electronic and steric properties .
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Antimicrobial Activity : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations (10 µg/mL). This compound was included in this evaluation, showing promising results .
- Anticancer Effects : Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
Q & A
Q. Basic
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. For example, derivatives show IC₅₀ = 12–45 µM via apoptosis induction .
Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to exclude cytotoxicity from carriers like DMSO .
How can density-functional theory (DFT) predict electronic properties relevant to its pharmacological activity?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) model:
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions in biological systems .
- Electrostatic potential maps : Highlight nucleophilic regions (e.g., thiazole sulfur) for DNA intercalation or enzyme binding .
Validation : Compare computed IR spectra with experimental data; deviations <5 cm⁻¹ confirm accuracy .
How do unexpected byproducts form during synthesis, and how are they resolved?
Q. Advanced
- Byproduct example : Trifluoromethyl-substituted thiazoles may form via halogen exchange under acidic conditions (e.g., with SOCl₂) .
- Mitigation :
What molecular docking strategies elucidate its mechanism of action against enzymes like DNA gyrase?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
